

# Preclinical Toxicology of (Z)-Entacapone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (Z)-Entacapone

Cat. No.: B1234103

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This technical guide provides a comprehensive overview of the preclinical toxicology of **(Z)-Entacapone**. As **(Z)-Entacapone** is the geometric isomer and a metabolite of Entacapone (the (E)-isomer), and constitutes a minor component, the majority of the available toxicological data pertains to the (E)-isomer. Regulatory assessments have considered the toxicological profile of both isomers to be similar, particularly in terms of acute toxicity. This document summarizes the key findings from preclinical safety studies, details the experimental protocols for these studies, and provides visualizations of relevant pathways and workflows.

## Quantitative Toxicology Data

The following tables summarize the quantitative data from preclinical toxicology studies of Entacapone. These findings are considered representative for the safety assessment of **(Z)-Entacapone**.

### Table 1: Acute Toxicity

Species	Route of Administration	Vehicle	LD50 (mg/kg)	Observed Effects	Reference
Mouse	Oral	Not Specified	> 2000	Transient symptomology, no long-term changes.	<a href="#">[1]</a>
Rat	Oral	Not Specified	> 2000	Transient symptomology, no long-term changes.	<a href="#">[1]</a>

The acute toxicity of the (Z)-isomer is reported to be similar to that of the (E)-isomer and is considered low.[\[1\]](#)

## Table 2: Repeated Dose Toxicity

Species	Duration	Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings	Reference
Rat	28-day	Oral	Up to 600	-	Hyaline bodies in the kidneys of male rats at the highest dose.	[1]
Rat	13-week	Oral	Not Specified	65	Slight anemia in high-dose groups.	[1]
Rat	52-week	Oral	Up to 400	90	Increased incidence of chronic progressive nephropathy and chronic myocarditis in males at the highest dose.	[1]
Dog	13-week	Oral	Not Specified	45	Slight anemia in high-dose groups.	[1]
Dog	52-week	Oral	Not Specified	80	Slight anemia in high-dose groups;	[1]

dark-

colored

feces and

yellow-

orange

urine.

Table 3: Carcinogenicity

Species	Duration	Route	Dose Levels (mg/kg/day)	Key Findings	Reference
Rat	104-week	Oral	Up to 400	Increased number of adenomas and carcinomas in the kidneys of males, related to the male rat-specific protein $\alpha 2\mu$ -globulin, which is not found in humans.	<a href="#">[1]</a>

Table 4: Reproductive and Developmental Toxicity

Species	Study Type	Route	Dose Levels (mg/kg/day)	Key Findings	Reference
Rabbit	Embryo-fetal Development	Oral	Not Specified	Decreased fetal weight and a slightly delayed bone development at systemic exposure levels within the therapeutic range. Both levodopa and combinations of carbidopa and levodopa have caused visceral and skeletal malformations in rabbits.	<a href="#">[2]</a>

## Experimental Protocols

The following are detailed methodologies for key preclinical toxicology experiments, based on OECD guidelines, which are standard for regulatory submissions.

### Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

- **Test System:** Typically, young adult female rats are used. A total of five animals are normally used for each dose level investigated.[\[3\]](#)[\[4\]](#)
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided

ad libitum, except for a brief fasting period before dosing.[3][4]

- **Dosing:** The test substance is administered in a single dose by gavage. The initial dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study to identify a dose that produces some signs of toxicity without causing mortality.[3][4]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.[5]
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.[3][4]

## Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- **Test System:** Young, healthy adult rodents (preferably rats) are used. At least 10 males and 10 females are used in each dose group.[6][7]
- **Housing and Feeding:** Animals are housed under standard laboratory conditions. Diet and water are provided ad libitum.[7]
- **Dosing:** The test substance is administered daily in graduated doses to several groups for 90 days. At least three dose levels and a control group are used. The route of administration is typically oral (gavage, diet, or drinking water).[6][7]
- **Observations:** Daily clinical observations are performed. Body weight and food/water consumption are recorded weekly. Ophthalmoscopy is performed before the study and at termination. Hematology, clinical biochemistry, and urinalysis are conducted at termination. [6]
- **Pathology:** All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically.

## Carcinogenicity Studies (OECD 451)

- Test System: Typically, rats or mice are used. Each dose group and the concurrent control group should contain at least 50 animals of each sex.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Housing and Feeding: Standard housing and feeding conditions are maintained.[\[10\]](#)
- Dosing: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels plus a control are used. The route of administration should be relevant to human exposure.[\[11\]](#)
- Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.[\[11\]](#)
- Pathology: A complete gross necropsy is performed on all animals. Histopathological examination of all organs and tissues is conducted, with special attention to any lesions.[\[8\]](#)[\[9\]](#)

## In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

- Test System: Cultured mammalian cells, such as L5178Y mouse lymphoma cells or CHO, V79, or L5178Y cells for the HPRT test.[\[12\]](#)[\[13\]](#)
- Procedure: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver), for a suitable period.[\[13\]](#) At least four analyzable concentrations are used.[\[13\]](#)
- Endpoint Measurement: After exposure, cells are cultured to allow for the expression of mutations. Mutant frequency is determined by seeding known numbers of cells in a medium with a selective agent to detect mutant colonies and in a medium without the selective agent to determine cloning efficiency.[\[12\]](#)[\[13\]](#)

## Reproduction/Developmental Toxicity Screening Test (OECD 421)

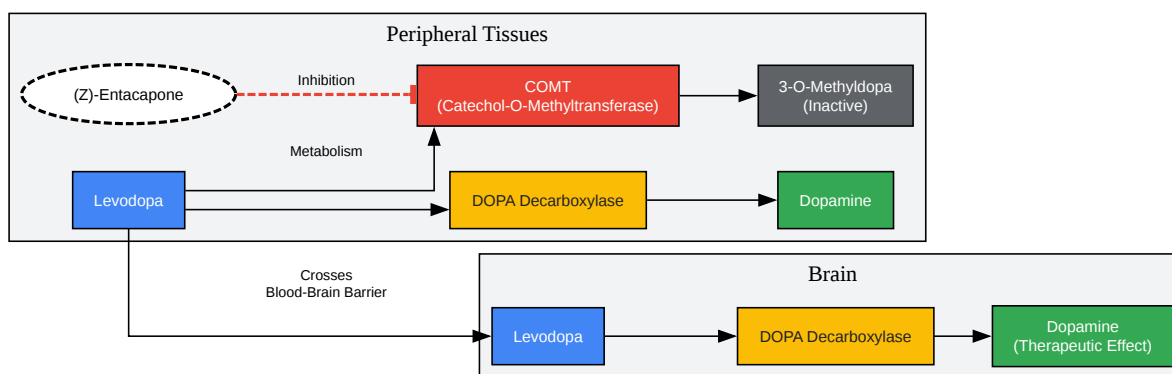
- Test System: Typically, rats are used. Each group should start with at least 10 animals of each sex.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Dosing: The test substance is administered in graduated doses to several groups of males and females. Males are dosed for a minimum of four weeks, and females are dosed

throughout the study (approximately 63 days).[15][16]

- **Mating and Observations:** Animals are mated. Females are allowed to litter and rear their pups until at least day 13 post-partum. Observations include effects on mating performance, fertility, pregnancy and parturition, and offspring survival and growth.[14][17]
- **Pathology:** A gross necropsy and histopathological examination of the reproductive organs are performed on the parent animals.[15][16]

## Visualizations

### Signaling Pathway: COMT Inhibition by Entacapone

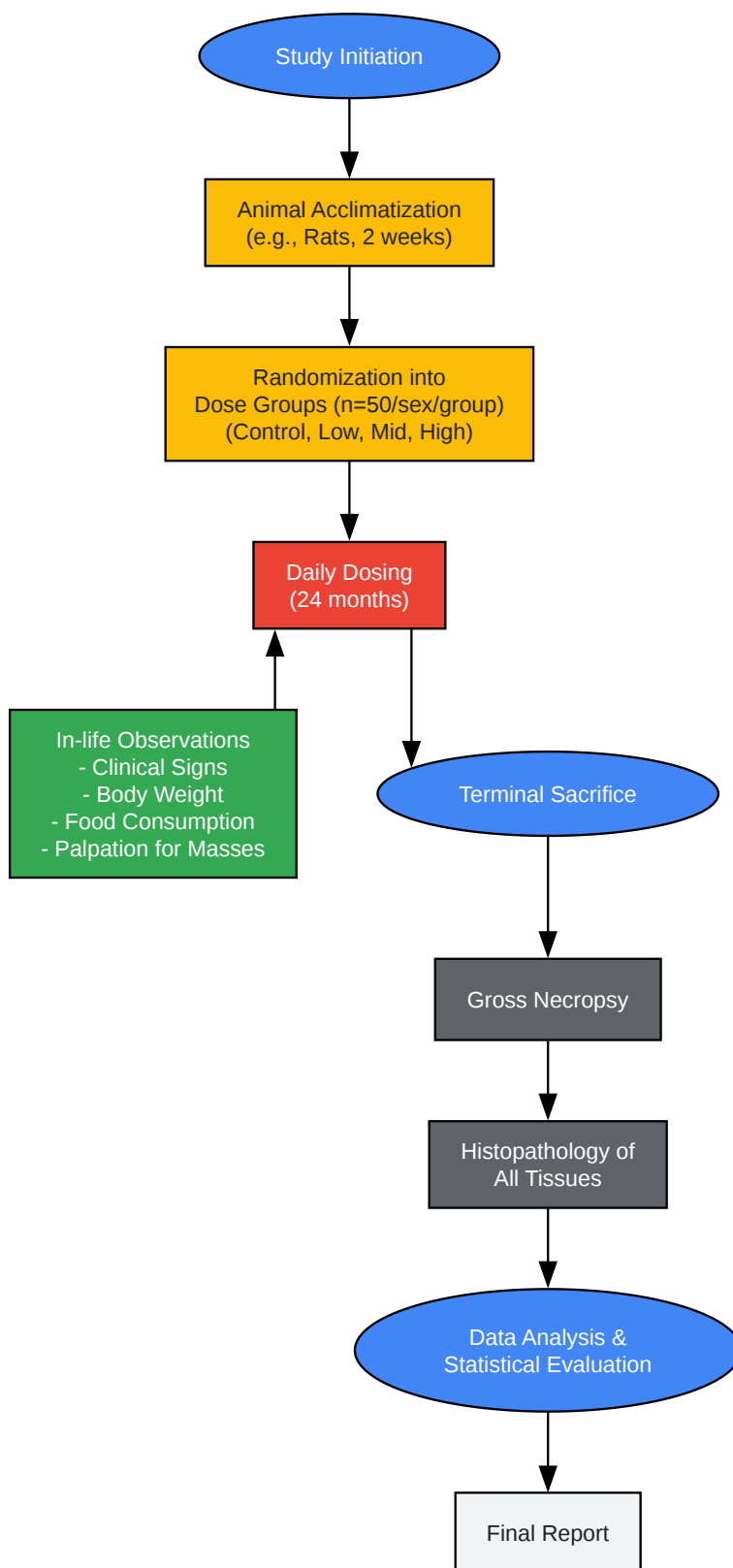


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Caption: Mechanism of action of Entacapone in inhibiting peripheral COMT.

### Experimental Workflow: Carcinogenicity Study





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Caption: General workflow for a 2-year rodent carcinogenicity study.

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